molecular formula C19H15N3S B5794033 N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine

Cat. No.: B5794033
M. Wt: 317.4 g/mol
InChI Key: DRMQTYQVIYPHHT-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a naphthalene moiety, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . Another approach involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridines under different reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FAAH by binding to its active site, thereby preventing the breakdown of fatty acid amides . This inhibition can lead to increased levels of endocannabinoids, which are involved in pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine is unique due to its combination of a naphthalene moiety with a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH with high specificity sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-13-5-4-10-20-18(13)22-19-21-17(12-23-19)16-9-8-14-6-2-3-7-15(14)11-16/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQTYQVIYPHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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